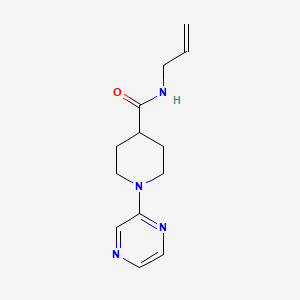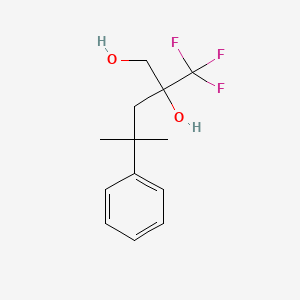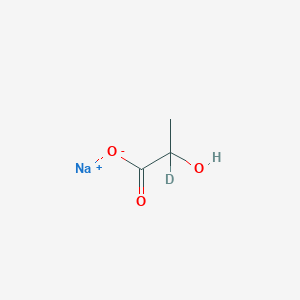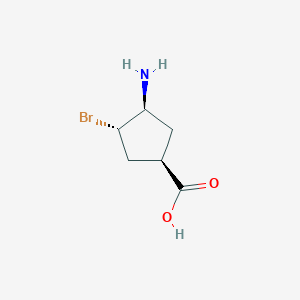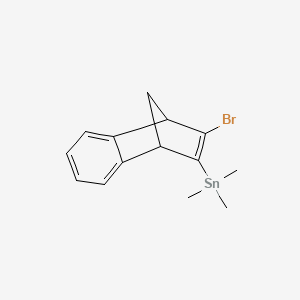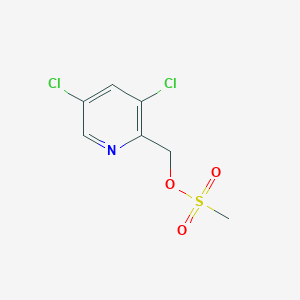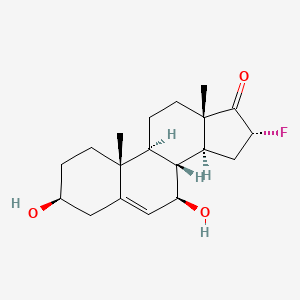
Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI): is a synthetic steroidal compound. It is characterized by the presence of a fluorine atom at the 16th position and hydroxyl groups at the 3rd and 7th positions. This compound is part of the androstane family, which is known for its biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) typically involves multiple steps, starting from a suitable steroidal precursor. The introduction of the fluorine atom at the 16th position can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl groups at the 3rd and 7th positions are introduced through hydroxylation reactions, which can be catalyzed by enzymes or chemical reagents like osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of a suitable steroidal precursor: .
Fluorination at the 16th position: using reagents like DAST.
Hydroxylation at the 3rd and 7th positions: using chemical or enzymatic methods.
Purification: through techniques such as chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted steroids with different functional groups.
科学的研究の応用
Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other conditions.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用機序
The mechanism of action of Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) involves its interaction with specific molecular targets, such as steroid receptors. The fluorine atom at the 16th position enhances its binding affinity to these receptors, leading to modulation of gene expression and cellular activities. The hydroxyl groups at the 3rd and 7th positions contribute to its overall biological activity by influencing its solubility and interaction with enzymes.
類似化合物との比較
Similar Compounds
Androst-5-en-17-one, 3,19-dihydroxy-, (3beta): .
5alpha-Androst-2-en-17-one: .
Androst-5-en-17-one, 3,15-bis(2,2-dimethyl-1-oxopropoxy)-7-hydroxy-: .
Uniqueness
Androst-5-en-17-one, 16-fluoro-3,7-dihydroxy-, (3beta,7beta,16alpha)-(9CI) is unique due to the presence of the fluorine atom at the 16th position, which significantly enhances its biological activity and binding affinity to steroid receptors. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
515159-74-7 |
|---|---|
分子式 |
C19H27FO3 |
分子量 |
322.4 g/mol |
IUPAC名 |
(3S,7R,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H27FO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12-,13-,14+,15-,16+,18-,19-/m0/s1 |
InChIキー |
SSZIYHKWAOUYCI-ZBZWUMDLSA-N |
異性体SMILES |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C)O)O |
正規SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)F)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


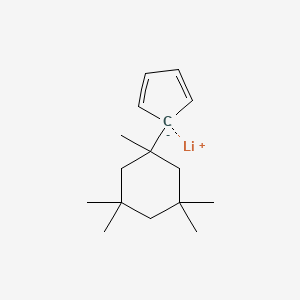
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)

![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
